molecular formula C18H15N3O3S3 B2459903 3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 361173-09-3

3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2459903
CAS RN: 361173-09-3
M. Wt: 417.52
InChI Key: NSVSAQNWXLFJTC-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is a chemical compound with the molecular formula C18H15N3O3S3 . It is available for purchase from certain chemical suppliers.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research efforts have been dedicated to synthesizing novel heterocyclic compounds due to their significant pharmacological properties. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds have shown promising analgesic and anti-inflammatory activities, highlighting their potential in drug discovery and development (Abu‐Hashem et al., 2020).

Green Chemistry Synthesis

The adaptation of green chemistry principles in the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water highlights an environmentally friendly approach to chemical synthesis. These reactions conform to green chemistry principles and yield nearly quantitative outcomes (Horishny & Matiychuk, 2020).

Anticancer Evaluation

A study on microwave-assisted, solvent-free synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups evaluated these compounds for their in vitro anticancer activity. Promising GI50 values comparable to standard drugs were reported, underscoring the potential of these compounds in cancer therapy (Tiwari et al., 2017).

Antimicrobial Activity

Thiazole derivatives have been synthesized and confirmed for their antimicrobial activity. The structure of thiazole, a five-membered ring system with nitrogen and sulfur atoms, has been extensively studied for its potential in treating various bacterial and fungal infections. The variations in the substituent groups on the phenyl ring influence the antimicrobial activity of these compounds (Chawla, 2016).

Future Directions

The development of novel TopI inhibitors aimed to overcome the defects of current topoisomerase I (TopI) inhibitors has achieved considerable interest of medicinal chemists over the past decades . This compound, being a derivative of thiazolo [4,5- d ]pyrimidin-7 (6 H )-ones, could be a potential candidate for further investigation in this direction .

properties

IUPAC Name

3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-23-10-6-9(7-11(8-10)24-2)16(22)21-17-19-12-4-5-13-15(14(12)26-17)27-18(20-13)25-3/h4-8H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVSAQNWXLFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

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